molecular formula C12H17N3O2 B1530645 1-(3,4-diaMinophenyl)-2-Morpholinoethanone CAS No. 1215969-52-0

1-(3,4-diaMinophenyl)-2-Morpholinoethanone

Cat. No.: B1530645
CAS No.: 1215969-52-0
M. Wt: 235.28 g/mol
InChI Key: NHNQTYFDVRYDOC-UHFFFAOYSA-N
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Description

“1-(3,4-Diaminophenyl)ethanone” is a compound with the CAS Number: 21304-39-2 and a molecular weight of 150.18 . It is a solid substance that should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .


Synthesis Analysis

There is a paper titled “Effect of a Synthesized Compound against Cancerous Cell Line and Synthesis of Copper Ion Incorporated 1-(3,4-Diaminophenyl) Ethanone-Based Hybrid Nanoflowers” which might contain relevant information about the synthesis of this compound .


Molecular Structure Analysis

The InChI Code for “1-(3,4-Diaminophenyl)ethanone” is 1S/C8H10N2O/c1-5(11)6-2-3-7(9)8(10)4-6/h2-4H,9-10H2,1H3 .


Physical and Chemical Properties Analysis

It has a molecular weight of 150.18 .

Scientific Research Applications

Synthesis and Anti-inflammatory Applications

  • Thiophene Derivatives Synthesis : A study detailed the synthesis of thiophene derivatives starting from 1-(4-morpholinophenyl)ethanone. These compounds exhibited anti-inflammatory activity, indicating potential applications in developing anti-inflammatory agents (Helal et al., 2015).

Optoelectronic Materials

  • Donor–Acceptor Molecules for Hole Transport : Research on acridone-amine based donor–acceptor molecules, including morpholine substituted acridone compounds, explored their photophysical and electrochemical properties. These findings suggest applications in optoelectronic devices as hole transporting materials (Sharma et al., 2016).

Green Chemistry and Polymers

  • Ring-Opening of Biomass-Based Compounds : A study on the ring-opening of gamma-valerolactone (GVL) with amine compounds, including morpholine, highlighted the potential for creating valuable building blocks for green polymers and resins (Chalid et al., 2012).

Catalysis and Synthesis

  • Enantioselective Synthesis of Morpholinones : Research demonstrated a catalytic enantioselective method for constructing morpholinone heterocycles, indicating its significance in organic synthesis and pharmacology (He et al., 2021).

Fluorescent Probes for Copper Detection

  • Fluorescent Probes Based on Commercially Available Compounds : A study on the use of 2, 3-diaminophenazine and related compounds as fluorescent probes for the selective detection of Cu2+ ions suggests applications in environmental and biological systems (Udhayakumari et al., 2014).

Anticonvulsant Activity

  • Sodium Channel Blocking 3-Aminopyrroles : The synthesis and testing of new 3-aminopyrroles for anticonvulsant activity reveal the potential therapeutic applications of such compounds (Unverferth et al., 1998).

Mechanism of Action

There is a paper titled “Beyond Retigabine: Design, Synthesis, and Pharmacological Characterization of a Potent and Chemically Stable Neuronal Kv7 Channel Activator with Anticonvulsant Activity” which might contain relevant information about the mechanism of action of this compound .

Safety and Hazards

The safety information for “1-(3,4-Diaminophenyl)ethanone” includes the following hazard statements: H302-H315-H319-H335. This means it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

Future Directions

The paper “Effect of a Synthesized Compound against Cancerous Cell Line and Synthesis of Copper Ion Incorporated 1-(3,4-Diaminophenyl) Ethanone-Based Hybrid Nanoflowers” discusses the potential use of this compound in the treatment of cancer .

Properties

IUPAC Name

1-(3,4-diaminophenyl)-2-morpholin-4-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c13-10-2-1-9(7-11(10)14)12(16)8-15-3-5-17-6-4-15/h1-2,7H,3-6,8,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHNQTYFDVRYDOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(=O)C2=CC(=C(C=C2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3,4-diaMinophenyl)-2-Morpholinoethanone
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